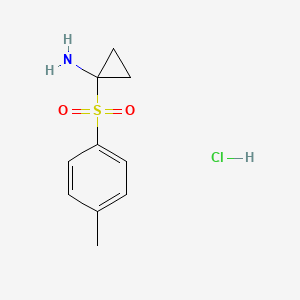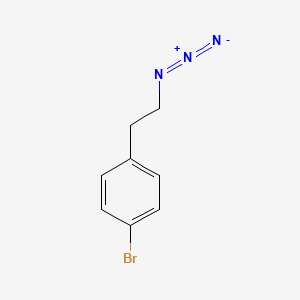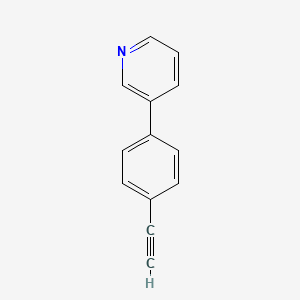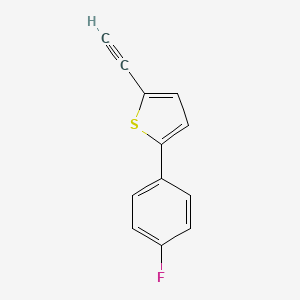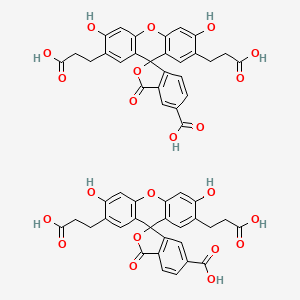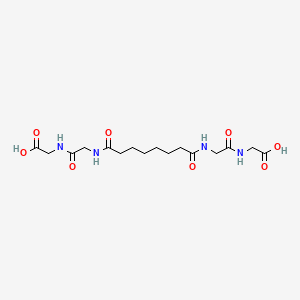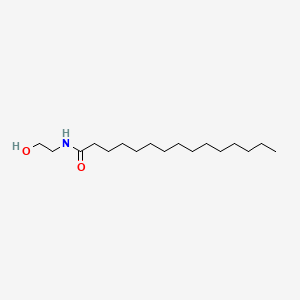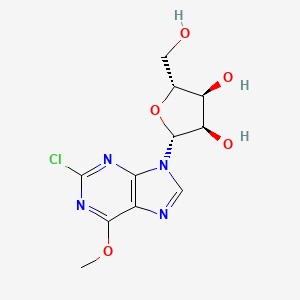
2-(4-Ethynylphenyl)pyridine
Overview
Description
2-(4-Ethynylphenyl)pyridine is a useful research compound. Its molecular formula is C13H9N and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Azacorannulenes and Related Heteroaromatic Compounds : 4-(2-Ethynylphenyl)pyridine and its analogs were prepared for the synthesis of various heteroaromatic compounds, demonstrating its utility in organic synthesis (Dix, Doll, Hopf, & Jones, 2002).
Tetrathiafulvalene-π-Spacer-Acceptor Derivatives : This compound was used in the synthesis of new derivatives that exhibit intramolecular charge transfer, suggesting applications in materials science (Andreu, Malfant, Lacroix, & Cassoux, 2000).
Ruthenium σ-Pyridylacetylides Synthesis : The synthesis of ruthenium σ-acetylides containing a dangling pyridine from reactions with 4-ethynylpyridine, indicating potential in coordination chemistry (Wu et al., 1997).
Fluorescent pH Sensor Development : A heteroatom-containing fluorophore, exhibiting aggregation-induced emission (AIE), was synthesized using a pyridine unit, highlighting its application in sensor technology (Yang et al., 2013).
Liquid Crystalline Compounds Synthesis : 2-(4-Ethynylphenyl)pyridine derivatives were used to synthesize liquid crystalline compounds, demonstrating applications in material chemistry (Chia, Shen, & Lin, 2001).
Synthesis of Bisquinazolone : The synthesis of a soluble ethynylated bisquinazolone from this compound, indicating its use in polymer chemistry (Mercier & Sillion, 1988).
Synthesis and Characterization of 2,5-Bis(2-pyridyl)thiophene : Demonstrating the utility of 2-ethynylpyridine in the synthesis of thiophene derivatives, suggesting applications in organic synthesis (Al-taweel, 2002).
Synthesis of Tetrahydropyridines : Demonstrating its use in the synthesis of tetrahydropyridines, a class of compounds with potential pharmaceutical applications (Zhu, Lan, & Kwon, 2003).
Cycloisomerization of (2-ethynylphenyl)alkynes : The study indicated the formation of gold vinylidenes as intermediates in the cycloisomerization process, suggesting applications in catalysis (Ye, Wang, Aue, & Zhang, 2012).
Cation-Binding Polyacetylene Synthesis : The synthesis of polyphenylacetylenes with azacrown cavity, suggesting applications in cation-binding materials (Kakuchi et al., 1997).
properties
IUPAC Name |
2-(4-ethynylphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N/c1-2-11-6-8-12(9-7-11)13-5-3-4-10-14-13/h1,3-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCIJCCTSYYNKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

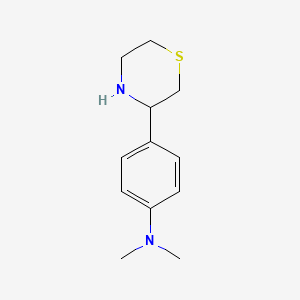
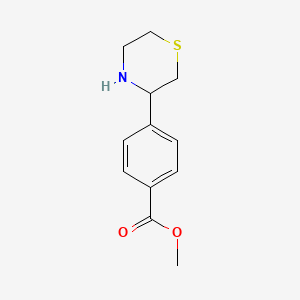

![tert-butyl (1S,2S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B8050650.png)
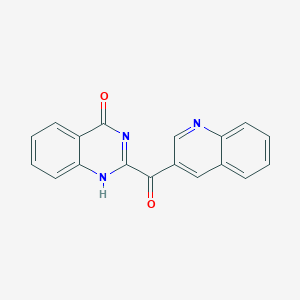
![6-chloro-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8050669.png)
